

What is 2-(2-Bromophenyl)-2-hydroxyacetic acid used for

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(2-Bromophenyl)-2-hydroxyacetic acid

Cat. No.: B1593648

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An In-depth Technical Guide to the Applications of **2-(2-Bromophenyl)-2-hydroxyacetic Acid**

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of **2-(2-Bromophenyl)-2-hydroxyacetic acid**, a versatile substituted mandelic acid derivative. Designed for researchers, medicinal chemists, and professionals in drug development and material science, this document moves beyond a simple catalog of uses. It delves into the mechanistic rationale behind its applications, offering field-proven insights into its role as a strategic building block in modern synthesis and research. We will examine its chemical attributes and translate them into practical, high-value applications, supported by detailed protocols and authoritative references.

Compound Profile: Structure and Physicochemical Properties

2-(2-Bromophenyl)-2-hydroxyacetic acid, also known as 2-bromo- α -hydroxyphenylacetic acid, is an aromatic alpha-hydroxy acid. Its structure is characterized by a phenyl ring substituted with a bromine atom at the ortho position, and a hydroxyacetic acid moiety. This specific arrangement of functional groups—a carboxylic acid, a secondary alcohol, and a reactive aryl bromide—is the foundation of its chemical versatility and utility.

The bromine atom serves as an excellent leaving group and a handle for transition-metal-catalyzed cross-coupling reactions. The α -hydroxy acid motif is a common feature in many biologically active natural products and synthetic drugs, capable of forming key hydrogen bonds with biological targets.

Chemical Structure

Caption: 2D representation of **2-(2-Bromophenyl)-2-hydroxyacetic acid**.

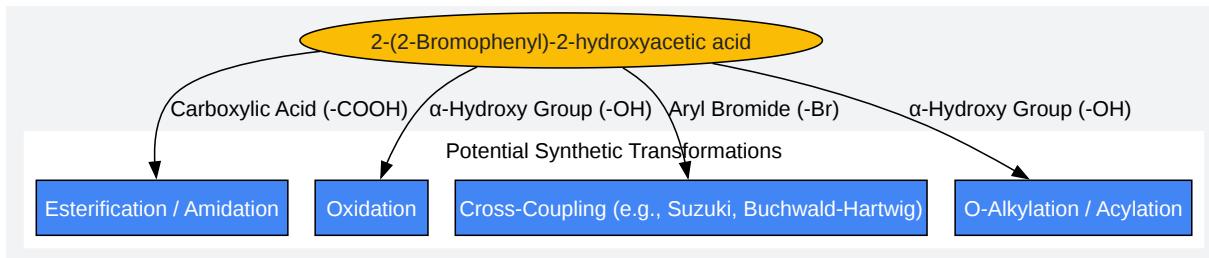
Key Physicochemical Data

The following table summarizes the essential properties of the compound.

Property	Value	Reference(s)
CAS Number	7157-15-5	[1] [2]
Molecular Formula	C ₈ H ₇ BrO ₃	[1] [2]
Molecular Weight	231.04 g/mol	[1] [2]
Appearance	White to off-white solid/powder	[3]
Melting Point	89 °C	[1]
Synonyms	2-Bromo-alpha-hydroxybenzeneacetic acid	

Core Application: A Versatile Scaffolding in Organic Synthesis

The primary and most significant use of **2-(2-Bromophenyl)-2-hydroxyacetic acid** is as a key intermediate or building block in multi-step organic synthesis.[\[4\]](#) Its value stems from the orthogonal reactivity of its functional groups, allowing for sequential and selective modifications.



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Caption: Synthetic versatility of **2-(2-Bromophenyl)-2-hydroxyacetic acid**.

Pillar 1: Pharmaceutical Synthesis

This compound is a valuable precursor in the synthesis of biologically active molecules, particularly in the development of anti-inflammatory and analgesic drugs.[\[3\]](#)[\[5\]](#)[\[6\]](#)

Expertise & Causality: The rationale for its use in drug discovery is twofold. First, the aryl-acetic acid motif is a well-established "privileged scaffold" found in many non-steroidal anti-inflammatory drugs (NSAIDs). Second, the ortho-bromine atom provides a strategic point for diversification. Medicinal chemists can use this "handle" to introduce a wide array of substituents via cross-coupling reactions, enabling the exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties. For instance, replacing the bromine with different aryl or heteroaryl groups can fundamentally alter the molecule's interaction with target enzymes or receptors.[\[7\]](#)

Trustworthiness & Self-Validation: A Protocol for Suzuki-Miyaura Cross-Coupling

This protocol describes a standard, reliable method for aryl-aryl bond formation using **2-(2-Bromophenyl)-2-hydroxyacetic acid** as the substrate. The success of the reaction is readily validated by standard analytical techniques (TLC, LC-MS, NMR), confirming the formation of the new C-C bond.

Experimental Protocol: Synthesis of 2-(2-Biphenyl)-2-hydroxyacetic Acid Derivative

- Reagent Preparation:
 - In a dry, argon-flushed Schlenk flask, combine **2-(2-Bromophenyl)-2-hydroxyacetic acid** (1.0 eq), the desired phenylboronic acid (1.2 eq), and a palladium catalyst such as $\text{Pd}(\text{PPh}_3)_4$ (0.05 eq).
 - Rationale: Phenylboronic acid is the coupling partner. $\text{Pd}(\text{PPh}_3)_4$ is a robust, well-characterized catalyst for this transformation. A slight excess of the boronic acid ensures complete consumption of the starting bromide.
- Solvent and Base Addition:
 - Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).
 - Add a base, such as sodium carbonate (Na_2CO_3) or potassium phosphate (K_3PO_4) (2.0-3.0 eq), as an aqueous solution.
 - Rationale: The base is crucial for activating the boronic acid and facilitating the catalytic cycle. A mixed aqueous-organic solvent system is often required to dissolve both the organic substrates and the inorganic base.
- Reaction Execution:
 - Heat the reaction mixture to 80-100 °C under an inert atmosphere.
 - Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed (typically 4-12 hours).
 - Rationale: Elevated temperature is necessary to drive the catalytic cycle at an efficient rate. Inert atmosphere prevents the oxidation and deactivation of the palladium catalyst.
- Work-up and Purification:
 - Cool the mixture to room temperature and dilute with water.
 - Acidify the aqueous phase with 1M HCl to pH ~2-3 to protonate the carboxylic acid.

- Extract the product with an organic solvent like ethyl acetate (3x).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel or by recrystallization.
- Rationale: The acidic workup ensures the product is in its neutral, more organic-soluble form for extraction. Purification is essential to remove residual catalyst, unreacted starting materials, and byproducts.

Pillar 2: Agrochemical & Material Science Applications

The same synthetic principles that make this compound valuable in pharmaceuticals also apply to agrochemical research, where it can be a precursor for novel herbicides and pesticides.[3][5]

In material science, its bifunctional nature (carboxyl and hydroxyl groups) allows it to be used as a monomer in polymerization reactions, for example, to create polyesters or polyamides with specific properties. It has also been investigated as a "tethering agent" in copolymerization to create more stable polymers.[1]

Biological & Biochemical Research Applications

Beyond its role as a synthetic intermediate, **2-(2-Bromophenyl)-2-hydroxyacetic acid** and its derivatives are utilized as tool compounds in biochemical research.

- Enzyme Inhibition Studies: The core structure can be used as a starting point to design and synthesize inhibitors for various enzymes. Researchers use it in structure-activity relationship (SAR) studies to understand how molecular modifications affect binding and inhibition.[5][6]
- Probing Receptor Interactions: By functionalizing the scaffold, for example, by attaching fluorescent tags or biotin via the carboxylic acid group, researchers can create molecular probes to study receptor binding and cellular uptake.
- Antimicrobial and Anti-inflammatory Activity: Direct biological activity has been observed in derivatives. For example, N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives, which can

be synthesized from related precursors, have shown promising antimicrobial and anti-inflammatory effects, proving superior to acetylsalicylic acid in certain assays.[8]

Caption: Workflow for converting the acid into a fluorescent molecular probe.

Synthesis and Safe Handling

While commercially available, understanding the synthesis of this class of compounds provides valuable context. Alpha-hydroxy acids like this are often prepared from the corresponding aldehyde (e.g., 2-bromobenzaldehyde) via a cyanohydrin formation followed by hydrolysis.[9]

Safety & Handling: As with any laboratory chemical, proper handling is paramount. Users should consult the Safety Data Sheet (SDS) provided by the supplier.

Hazard Statement Code	Description	Reference(s)
H315	Causes skin irritation	[1]
H319	Causes serious eye irritation	[1]
H335	May cause respiratory irritation	[1]
GHS Pictogram	GHS07 (Exclamation Mark)	[1]
Precautionary Codes	P280, P302+P352, P305+P351+P338	[1]

Conclusion

2-(2-Bromophenyl)-2-hydroxyacetic acid is far more than a simple chemical reagent; it is a strategic tool for molecular innovation. Its value is rooted in its trifunctional structure, which provides a robust and versatile platform for synthetic chemists to build molecular complexity. From creating new pharmaceutical candidates and agrochemicals to developing advanced polymers and biochemical probes, its applications are diverse and impactful. Understanding the causality behind its reactivity allows researchers to harness its full potential, making it a cornerstone intermediate in modern chemical science.

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- To cite this document: BenchChem. [What is 2-(2-Bromophenyl)-2-hydroxyacetic acid used for]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1593648#what-is-2-(2-bromophenyl)-2-hydroxyacetic-acid-used-for]

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